molecular formula C13H20BrN3O B10933479 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-cyclohexylpropanamide

Cat. No.: B10933479
M. Wt: 314.22 g/mol
InChI Key: LEDMDFREGFTMMG-UHFFFAOYSA-N
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Description

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromo-substituted pyrazole ring and a cyclohexylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-bromo-3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Cyclohexylpropanamide Moiety: The cyclohexylpropanamide group is introduced through a series of reactions involving the coupling of the pyrazole ring with cyclohexylpropanamide precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.

    Substitution: The bromo group in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation Products: Oxidized derivatives of the pyrazole ring.

    Reduction Products: Reduced forms of the compound with altered functional groups.

    Substitution Products: Compounds with different substituents replacing the bromo group.

Scientific Research Applications

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor function by acting as an agonist or antagonist.

    Signal Transduction Pathways: Affecting cellular signaling pathways to alter biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propan-1-ol
  • 3-(4-Bromo-3-methyl-1H-pyrazol-1-yl)propanoic acid

Uniqueness

3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)-N~1~-CYCLOHEXYLPROPANAMIDE is unique due to its specific structural features, such as the combination of a bromo-substituted pyrazole ring and a cyclohexylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-cyclohexylpropanamide

InChI

InChI=1S/C13H20BrN3O/c1-10-12(14)9-17(16-10)8-7-13(18)15-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H,15,18)

InChI Key

LEDMDFREGFTMMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CCC(=O)NC2CCCCC2

Origin of Product

United States

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